5-Ethyl-4-fluoro-2-methylaniline

Catalog No.
S14150322
CAS No.
M.F
C9H12FN
M. Wt
153.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-4-fluoro-2-methylaniline

Product Name

5-Ethyl-4-fluoro-2-methylaniline

IUPAC Name

5-ethyl-4-fluoro-2-methylaniline

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

InChI

InChI=1S/C9H12FN/c1-3-7-5-9(11)6(2)4-8(7)10/h4-5H,3,11H2,1-2H3

InChI Key

NIYGTENNMNUYET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1)N)C)F

5-Ethyl-4-fluoro-2-methylaniline is an organic compound belonging to the aniline family, characterized by its ethyl, fluoro, and methyl substituents on the benzene ring. Its chemical formula is C9H12FC_9H_{12}F and it has a molecular weight of approximately 154.19 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique electronic and steric properties.

Typical of aromatic amines. Key reactions include:

  • Nitration: Introduction of a nitro group can be achieved through electrophilic aromatic substitution.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron in acidic conditions.
  • Amination: Direct amination reactions can occur, where the compound reacts with alkyl halides to form secondary or tertiary amines.
  • Halogenation: The fluoro group can undergo nucleophilic substitution, allowing for further functionalization of the aromatic ring.

Research indicates that compounds similar to 5-ethyl-4-fluoro-2-methylaniline exhibit biological activity, particularly in the context of anticancer properties. For instance, derivatives of fluorinated anilines have shown promising results against various cancer cell lines, including leukemia and liver cancer cells . The presence of fluorine enhances lipophilicity and metabolic stability, potentially increasing the efficacy of these compounds in biological systems.

The synthesis of 5-ethyl-4-fluoro-2-methylaniline can be accomplished through several methods:

  • Nitration and Reduction:
    • Nitration of 4-fluoro-2-methyltoluene followed by reduction to introduce the amino group.
    • This method typically requires careful control of reaction conditions to ensure high yields.
  • Direct Amination:
    • Direct amination of 4-fluoro-2-methyltoluene with ammonia or primary amines under high temperature and pressure.
    • This method is efficient for producing high-purity products on an industrial scale.
  • Industrial Production:
    • Continuous flow reactors are often used in industrial settings for large-scale production, optimizing reaction conditions for yield and purity.

5-Ethyl-4-fluoro-2-methylaniline finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: Its unique properties make it suitable for developing new materials with enhanced performance characteristics.
  • Agricultural Chemicals: It may also be explored for use in agrochemicals due to its potential biological activity.

Several compounds share structural similarities with 5-ethyl-4-fluoro-2-methylaniline, each exhibiting unique properties:

Compound NameCAS NumberKey Features
5-Bromo-4-fluoro-2-methylaniline627871-16-3Contains bromine; used in cross-coupling reactions .
5-Fluoro-2-methylaniline367-29-3Lacks ethyl group; simpler structure with different reactivity .
4-Fluoroaniline371-40-4Substituted at the para position; commonly used in synthetic chemistry .
3-Fluoroaniline371-40-XDifferent substitution pattern; affects reactivity and biological interactions.

Uniqueness

The uniqueness of 5-ethyl-4-fluoro-2-methylaniline lies in its specific combination of ethyl and fluoro groups at strategic positions on the aromatic ring. This configuration influences its solubility, reactivity, and biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and material science.

Buchwald-Hartwig Amination Modifications

The Buchwald-Hartwig amination has been systematically adapted for synthesizing 5-ethyl-4-fluoro-2-methylaniline through careful optimization of catalyst systems and reaction parameters. Contemporary approaches utilize palladium complexes with bulky biarylphosphine ligands to facilitate C–N bond formation while preserving the integrity of the fluoroalkyl substituent.

A breakthrough catalyst system combines [Pd(allyl)Cl]₂ with AdBippyPhos ligand, enabling coupling reactions at remarkably low catalyst loadings (0.1–0.6 mol%). This system demonstrates exceptional functional group tolerance, successfully incorporating ortho-substituted aryl halides and electron-deficient substrates that typically challenge conventional amination protocols. The use of potassium phenoxide (KOPh) as a mild base proves critical in preventing decomposition of the thermally sensitive fluoroalkylamine intermediate.

Reaction optimization studies reveal optimal performance under the following conditions:

  • Temperature: 80–100°C
  • Solvent: Toluene/dioxane mixtures (3:1 v/v)
  • Reaction time: 12–24 hours

Substrate scope analysis demonstrates the method's versatility (Table 1):

Aryl Halide SubstituentYield (%)Reaction Time (h)
4-Fluoro-bromobenzene9214
2-Methyl-chlorobenzene8518
3,5-Diethyl-bromobenzene7820

Mechanistic investigations using ^31^P NMR spectroscopy identify the catalytically active species as (BippyPhosPd(Ar)OPh), with reductive elimination identified as the turnover-limiting step. This insight has guided the development of electron-deficient ligand architectures that accelerate the rate-determining step, improving overall reaction efficiency.

Novel Intermediate Synthesis via tert-Butoxycarbonyl Protection

Strategic use of tert-butoxycarbonyl (Boc) protection has revolutionized the synthesis of advanced intermediates in 5-ethyl-4-fluoro-2-methylaniline production. The protection-deprotection sequence enables sequential functionalization of the aniline nitrogen while maintaining regiochemical control during subsequent transformations.

The optimized protection protocol involves:

  • Dissolving the primary aniline intermediate in anhydrous THF at 0°C
  • Sequential addition of Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (0.1 equiv)
  • Stirring at room temperature for 6 hours (monitored by TLC)

Deprotection studies comparing acidic conditions reveal optimal results with trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving quantitative removal of the Boc group within 30 minutes while preserving the ethyl and fluorine substituents.

Comparative analysis of protected vs. unprotected intermediates demonstrates significant advantages (Table 2):

ParameterBoc-ProtectedUnprotected
Alkylation Yield (%)9267
Purification EfficiencyExcellentModerate
Storage Stability>6 months2 weeks

This methodology enables the synthesis of previously inaccessible derivatives through sequential alkylation-fluorination sequences. For instance, the protected intermediate undergoes clean ethylation at the 5-position using ethyl bromide in the presence of potassium carbonate, followed by directed fluorination using Selectfluor™ under mild conditions.

Quantitative Structure-Activity Relationship modeling represents a fundamental approach in computational medicinal chemistry for predicting the anti-tumor efficacy of 5-Ethyl-4-fluoro-2-methylaniline and related aniline derivatives. The compound's unique structural features, including the fluorine substituent at position 4, ethyl group at position 5, and methyl group at position 2, provide distinct electronic and steric properties that significantly influence its biological activity [1] [2].
The development of robust QSAR models for 5-Ethyl-4-fluoro-2-methylaniline requires comprehensive analysis of molecular descriptors that capture both electronic and physicochemical properties. Research demonstrates that molecular weight, lipophilicity parameters, polar surface area, and hydrogen bonding capacity serve as critical predictors of anti-tumor activity in aniline derivatives [3] [4]. The compound exhibits a molecular weight of 153.20 g/mol and a calculated log P value of 2.45, indicating optimal lipophilicity for membrane permeability and cellular uptake [5] [6].

Electronic descriptors play a particularly important role in QSAR modeling of 5-Ethyl-4-fluoro-2-methylaniline. The fluorine atom at position 4 contributes an electronic parameter value of 0.34, reflecting its strong electron-withdrawing effect on the aromatic ring system [7] [8]. This electronic perturbation significantly influences the compound's interaction with biological targets, particularly tyrosine kinase receptors involved in cancer cell proliferation [9] . Studies utilizing multiple linear regression and partial least squares methods have demonstrated that electronic parameters explain 75-86% of the variability in anti-tumor activity for fluorinated aniline derivatives [11] [12].

The application of three-dimensional QSAR modeling techniques has revealed critical structure-activity relationships for 5-Ethyl-4-fluoro-2-methylaniline. Comparative molecular field analysis shows that steric and electrostatic fields around the compound contribute significantly to its biological activity [13] . The ethyl substituent at position 5 occupies a favorable hydrophobic region, while the fluorine atom at position 4 creates optimal electrostatic interactions with target proteins [15] [16]. These findings suggest that the specific substitution pattern in 5-Ethyl-4-fluoro-2-methylaniline represents an optimized pharmacophore for anti-tumor activity.

Machine learning approaches have further enhanced QSAR modeling accuracy for 5-Ethyl-4-fluoro-2-methylaniline. Genetic algorithm-partial least squares models achieve correlation coefficients of 0.74 and cross-validation values of 0.61 for predicting anti-tumor activity in aniline derivatives [17] [18]. These models incorporate topological, geometrical, and electronic descriptors to provide comprehensive predictions of biological activity [19] [20]. The integration of substituent electronic descriptor parameters has proven particularly valuable for capturing the electronic effects of fluorine substitution on anti-tumor potency [21] [22].

Molecular Docking Studies with Tyrosine Kinase Receptors

Molecular docking investigations of 5-Ethyl-4-fluoro-2-methylaniline with tyrosine kinase receptors reveal critical binding interactions that govern its anti-tumor efficacy. The compound demonstrates significant affinity for multiple tyrosine kinase targets, including epidermal growth factor receptor, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor subtypes [23] [24]. These interactions are facilitated by the compound's specific electronic and steric properties conferred by its substitution pattern [25] [26].
The binding affinity of 5-Ethyl-4-fluoro-2-methylaniline to tyrosine kinase receptors is characterized by binding free energies ranging from -12.0 to -15.0 kcal/mol, indicating strong and favorable interactions [27] [28]. Computational studies using AutoDock and Glide software demonstrate that the compound adopts optimal binding conformations within the ATP-binding pocket of tyrosine kinase receptors [29] [30]. The fluorine substituent at position 4 forms critical hydrogen bonding interactions with key amino acid residues in the hinge region, while the ethyl and methyl groups establish favorable hydrophobic contacts [31] [32].

Detailed analysis of protein-ligand interactions reveals that 5-Ethyl-4-fluoro-2-methylaniline forms hydrogen bonds with essential amino acid residues including Cys502, Asp564, and Arg436 in the tyrosine kinase active site [33] [34]. The compound's binding mode is stabilized by electrostatic interactions between the fluorine atom and positively charged residues, contributing to its selectivity for specific tyrosine kinase subtypes [35] [36]. Root mean square deviation values of 1.31-2.46 Å indicate excellent agreement between docked poses and experimental binding conformations [37] [38].

The structure-activity relationship derived from molecular docking studies demonstrates that the specific substitution pattern in 5-Ethyl-4-fluoro-2-methylaniline optimizes binding affinity and selectivity. The fluorine atom enhances binding through favorable electrostatic interactions, while the ethyl group provides optimal hydrophobic contacts without causing steric clashes [39] [40]. The methyl substituent at position 2 contributes to the compound's overall binding orientation and stability within the receptor binding pocket [41] [42].
Comparative docking studies with related aniline derivatives confirm that 5-Ethyl-4-fluoro-2-methylaniline exhibits superior binding affinity compared to non-fluorinated analogs. The presence of fluorine increases binding affinity by approximately 2-3 fold compared to corresponding hydrogen-substituted derivatives [43] [44]. This enhancement is attributed to the fluorine atom's ability to form favorable dipole-dipole interactions and hydrogen bonds with receptor amino acids [45] [46]. The compound's binding kinetics also demonstrate slower dissociation rates, indicating improved residence time at the target site [47] [48].

Electronic Parameter Optimization via Hammett Substituent Analysis

Hammett substituent analysis provides fundamental insights into the electronic parameter optimization of 5-Ethyl-4-fluoro-2-methylaniline for enhanced anti-tumor activity. The compound's substituent pattern generates a complex electronic environment that significantly influences its biological properties through inductive and resonance effects [49] [50]. The fluorine substituent at position 4 exhibits a Hammett constant of 0.06, reflecting its moderate electron-withdrawing character that modulates the aromatic ring's electronic density [51] [52].

The electronic parameter optimization of 5-Ethyl-4-fluoro-2-methylaniline involves systematic analysis of substituent effects on molecular reactivity and biological activity. The fluorine atom's electronegativity of 4.0 creates a strong inductive effect that withdraws electron density from the aromatic ring, enhancing the compound's electrophilic character [53] [54]. This electronic perturbation is quantified through Hammett sigma constants, which correlate directly with the compound's ability to interact with nucleophilic sites in biological targets [55] [56].

The optimization process considers both sigma meta and sigma para constants to fully characterize the electronic effects of substituents in 5-Ethyl-4-fluoro-2-methylaniline. The fluorine substituent contributes a sigma para value of 0.06, while the methyl groups exhibit negative sigma values of -0.17 and -0.15, indicating their electron-donating properties [57] [58]. This combination of electron-withdrawing and electron-donating substituents creates a balanced electronic environment that optimizes binding affinity to tyrosine kinase receptors [59] [60].

Computational analysis of electronic parameters reveals that 5-Ethyl-4-fluoro-2-methylaniline exhibits optimal electronic properties for anti-tumor activity. The compound's calculated electronic parameter of 0.34 for fluorine substitution correlates strongly with its observed biological activity [61] [62]. Linear free energy relationships demonstrate that compounds with similar electronic parameter values exhibit comparable anti-tumor efficacy, validating the use of Hammett analysis for structure-activity prediction [63] [64].

The electronic parameter optimization extends to analysis of frontier molecular orbital energies and electrostatic potential surfaces for 5-Ethyl-4-fluoro-2-methylaniline. The compound's highest occupied molecular orbital energy of -5.8 eV and lowest unoccupied molecular orbital energy of -1.2 eV indicate favorable electronic properties for biological activity [65] [66]. The electrostatic potential surface reveals regions of positive and negative charge distribution that correlate with binding site interactions in tyrosine kinase receptors [67] [68].

Advanced quantum chemical calculations provide detailed insights into the electronic structure of 5-Ethyl-4-fluoro-2-methylaniline and its relationship to biological activity. Density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the fluorine substituent significantly alters the compound's electronic properties compared to non-fluorinated analogs [69] [70]. The calculated dipole moment of 2.4 Debye and polarizability of 15.2 ų reflect the compound's optimal electronic characteristics for protein binding [71] [72].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.095377549 g/mol

Monoisotopic Mass

153.095377549 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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